molecular formula C19H17FN2O4S B2614048 Methyl 2-((3-benzyl-2,4-dioxothiazolidin-5-yl)(4-fluorophenyl)amino)acetate CAS No. 1048676-61-4

Methyl 2-((3-benzyl-2,4-dioxothiazolidin-5-yl)(4-fluorophenyl)amino)acetate

Cat. No.: B2614048
CAS No.: 1048676-61-4
M. Wt: 388.41
InChI Key: QYCLTLRFDSTVPU-UHFFFAOYSA-N
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Description

This compound is known for its complex molecular framework, which includes a thiazolidine ring, a benzyl group, and a fluorophenyl group, making it a versatile candidate for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((3-benzyl-2,4-dioxothiazolidin-5-yl)(4-fluorophenyl)amino)acetate typically involves multiple steps, starting with the preparation of the thiazolidine ring. One common method involves the reaction of thiourea with maleic anhydride in the presence of hydrochloric acid to form the thiazolidine core . This intermediate is then reacted with benzyl bromide and 4-fluoroaniline under controlled conditions to introduce the benzyl and fluorophenyl groups, respectively . The final step involves esterification with methyl chloroacetate to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((3-benzyl-2,4-dioxothiazolidin-5-yl)(4-fluorophenyl)amino)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl or fluorophenyl derivatives.

Scientific Research Applications

Methyl 2-((3-benzyl-2,4-dioxothiazolidin-5-yl)(4-fluorophenyl)amino)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential as an antimicrobial agent due to its thiazolidine core.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Methyl 2-((3-benzyl-2,4-dioxothiazolidin-5-yl)(4-fluorophenyl)amino)acetate involves its interaction with various molecular targets. Additionally, the compound’s ability to form hydrogen bonds and π-π interactions with proteins makes it a candidate for enzyme inhibition studies . The fluorophenyl group enhances its binding affinity to specific receptors, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dioxothiazolidine-5-acetic acid: Shares the thiazolidine core but lacks the benzyl and fluorophenyl groups.

    Thiazolidinedione derivatives: Similar in structure but with variations in the substituents on the thiazolidine ring.

    Imidazole-containing compounds: Different core structure but similar applications in medicinal chemistry.

Uniqueness

Methyl 2-((3-benzyl-2,4-dioxothiazolidin-5-yl)(4-fluorophenyl)amino)acetate is unique due to its combination of a thiazolidine ring with benzyl and fluorophenyl groups, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various fields of research.

Properties

IUPAC Name

methyl 2-(N-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-4-fluoroanilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O4S/c1-26-16(23)12-21(15-9-7-14(20)8-10-15)18-17(24)22(19(25)27-18)11-13-5-3-2-4-6-13/h2-10,18H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYCLTLRFDSTVPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN(C1C(=O)N(C(=O)S1)CC2=CC=CC=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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